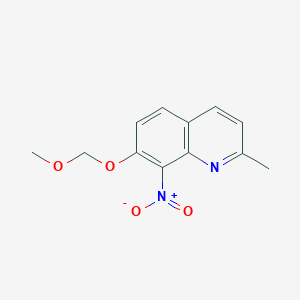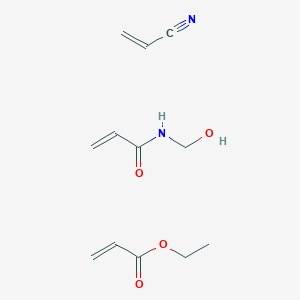
Neurodegenerative Disorder-Targeting Compound 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neurodegenerative Disorder-Targeting Compound 1 is a complex organic compound that belongs to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of Neurodegenerative Disorder-Targeting Compound 1 involves several steps. The preparation typically starts with the construction of the pyrrolidine ring, which can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Neurodegenerative Disorder-Targeting Compound 1 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anti-inflammatory and analgesic properties . In medicine, it is explored for its potential therapeutic applications, particularly in the treatment of various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, a key structural feature, contributes to its biological activity by facilitating binding to enantioselective proteins . This interaction can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, Neurodegenerative Disorder-Targeting Compound 1 stands out due to its unique structural features and biological activities. Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share some structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C28H28N4O4 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(2R)-1-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H28N4O4/c33-25-15-14-24(32(25)19-21-11-5-2-6-12-21)27(35)31-23(17-20-9-3-1-4-10-20)26(34)28(36)30-18-22-13-7-8-16-29-22/h1-13,16,23-24H,14-15,17-19H2,(H,30,36)(H,31,35)/t23?,24-/m1/s1 |
InChI Key |
VBRYNLHJJUQPDB-XMMISQBUSA-N |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=N3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-Chlorobenzo[b]thiophen-3-ylmethyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic Acid](/img/structure/B8399774.png)











![4-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B8399852.png)
